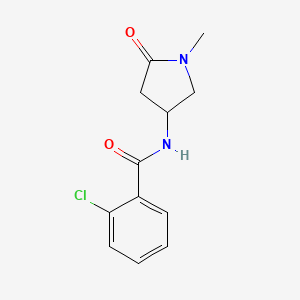

2-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

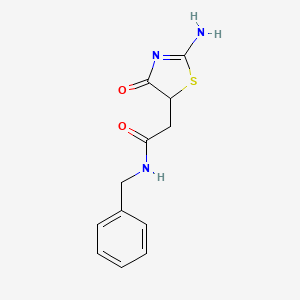

“2-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide” is a chemical compound. Unfortunately, there is limited information available specifically about this compound .

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide”, similar compounds have been synthesized through substitution reactions . For instance, “2-Chloro-N-cyclopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide” was obtained by a five-step substitution reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by MS, 1H NMR, 13C NMR, and FT-IR spectroscopy methods . The crystal structure was determined by X-ray diffraction .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide” are not explicitly mentioned in the available resources .Scientific Research Applications

Enantioselective Synthesis

Research includes the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate, demonstrating methodologies for generating chiral compounds which could be applicable to derivatives of 2-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide for use in medicinal chemistry (Calvez, Chiaroni, & Langlois, 1998).

Neuroleptic Activity

Benzamide derivatives have been synthesized and evaluated for their neuroleptic activity, indicating the potential of structurally related compounds in the development of new therapeutic agents (Iwanami et al., 1981).

Metabolism and Excretion Studies

Studies on the absorption, distribution, metabolism, and excretion (ADME) of related compounds, such as GDC-0449 (vismodegib), provide insights into the metabolic pathways and potential pharmacokinetic properties of 2-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide derivatives (Yue et al., 2011).

Antioxidant Activity

The synthesis and evaluation of antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives highlight the potential for discovering novel antioxidants from structurally related compounds (Tumosienė et al., 2019).

Luminescent Properties

Research on compounds exhibiting aggregation-enhanced emission and multi-stimuli-responsive properties provides a basis for the development of new materials for optical applications, suggesting potential uses for related benzamide compounds in material science (Srivastava et al., 2017).

Mechanism of Action

Target of Action

The primary targets of 2-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide are Prothrombin and Coagulation factor X . These are key proteins involved in the blood clotting process. Prothrombin is a vitamin K-dependent glycoprotein that is converted to thrombin in the presence of factor Va, calcium, and phospholipid during blood clotting .

Mode of Action

It is known that the compound interacts with its targets, prothrombin and coagulation factor x, influencing their activity during the blood clotting process .

Biochemical Pathways

The compound affects the blood clotting pathway, specifically the conversion of prothrombin to thrombin, a crucial step in the coagulation cascade . The downstream effects of this interaction include the formation of a fibrin clot, which helps prevent excessive bleeding.

Result of Action

The molecular and cellular effects of 2-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide’s action are related to its influence on the blood clotting process. By interacting with Prothrombin and Coagulation factor X, the compound can potentially affect the formation of a fibrin clot .

Future Directions

properties

IUPAC Name |

2-chloro-N-(1-methyl-5-oxopyrrolidin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O2/c1-15-7-8(6-11(15)16)14-12(17)9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIHLBHKVBBZHLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)NC(=O)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxyphenyl)-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2962596.png)

![4-(5-methyl-2-furanyl)-2-[[1-oxo-2-(1H-1,2,4-triazol-5-ylthio)ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B2962598.png)

![6-amino-4-(3-bromo-4-hydroxy-5-methoxyphenyl)-3-propyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2962601.png)

![1'-(2-Bromobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2962604.png)

![N-(4-bromophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2962607.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2962609.png)

![N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)cyclohexanecarboxamide](/img/structure/B2962614.png)